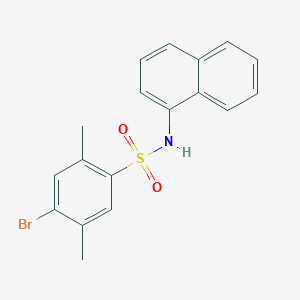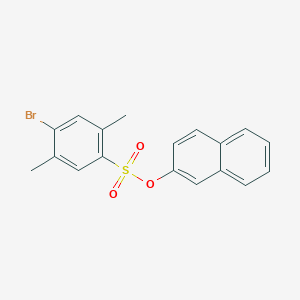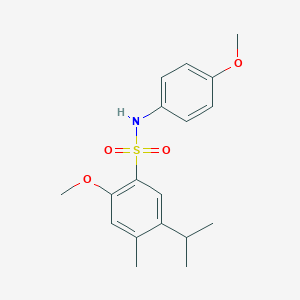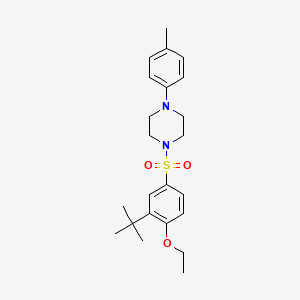
N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide, also known as FPN, is a chemical compound that belongs to the sulfonamide family. This compound has been of great interest to researchers due to its potential biological activities.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and the production of inflammatory cytokines. This compound has also been found to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to disrupt the cell membrane of bacteria, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide is its potential use as a therapeutic agent in various diseases. This compound has been found to have anti-inflammatory, antitumor, and antimicrobial properties, making it a promising candidate for drug development. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, this compound could be further studied for its potential use in combination therapy with other drugs.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide involves the reaction of 4-fluoronitrobenzene with 1-naphthol in the presence of potassium carbonate and copper powder. This reaction produces 4-(4-fluorophenyl)-1-naphthol, which is then converted to this compound by reacting it with p-toluenesulfonyl chloride and potassium carbonate.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide has been studied for its potential use as a therapeutic agent in various diseases. Studies have shown that this compound has anti-inflammatory, antitumor, and antimicrobial properties. This compound has been found to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. This compound has also been studied for its potential use in treating bacterial infections.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-2-13-24-18-11-12-19(17-6-4-3-5-16(17)18)25(22,23)21-15-9-7-14(20)8-10-15/h3-12,21H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYGJYIUBMDXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)
